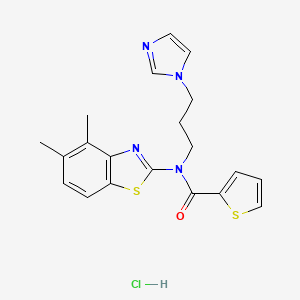
Tcmdc-143024
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Tcmdc-143024 has been described in the context of developing potent PfCLK3 inhibitors . The initial hit TCMDC-135051 was synthesized and a structure-activity relationship with a 7-azaindole-based series was established . A total of 14 analogues were assessed against the full-length recombinant protein kinase PfCLK3 .Molecular Structure Analysis
The molecular structure of Tcmdc-143024 is represented by the formula C20H21ClN4OS2. It is also known as N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride .Wissenschaftliche Forschungsanwendungen
Antimalarial Research
- Field : Antimalarial Research
- Application Summary : TCMDC-125133, which has a structure featuring a quinazolinedione core similar to Tcmdc-143024, exhibits promising antimalarial activity and low toxicity .
- Methods of Application : A concise four-step synthesis towards quinazolinedione TCMDC-125133 is described using low-cost goods and greener alternatives .
- Results : The synthesized TCMDC-125133 was evaluated for its antimalarial activity against P. falciparum 3D7 .
Parasitic Disease Research
- Field : Parasitic Disease Research
- Application Summary : The Trypanosomatidic GSK Kinetobox, which includes TCMDC-143024, was repurposed for the inhibition of parasitic pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR) enzymes .
- Methods of Application : A total of 592 compounds from the GSK Kinetobox were tested through medium-throughput screening assays .
- Results : TCMDC-143249, a benzenesulfonamide derivative, showed selective inhibition of PTR1 and growth inhibition of the kinetoplastid parasites in the 5 μM range .
PfCLK3 Inhibition for Antimalarial Development
- Field : Antimalarial Research
- Application Summary : TCMDC-135051, a compound similar to TCMDC-143024, has been developed as a potent inhibitor of the protein kinase PfCLK3, which plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
- Methods of Application : A series of 7-azaindole-based analogues of TCMDC-135051 were synthesized and assessed in a time-resolved fluorescence energy transfer (TR-FRET) assay against the full-length recombinant protein kinase PfCLK3 .
- Results : The data suggest that TCMDC-135051 is a promising lead compound for the development of new antimalarials with a novel mechanism of action targeting PfCLK3 .
Antitumor Activity
- Field : Cancer Research
- Application Summary : The 7-azaindole scaffold, which is a core structure in TCMDC-143024 and its analogues, has been identified as having a wide variety of biological applications including antitumor activity .
- Methods of Application : The specific methods of application in this context are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Antiviral Activity in HIV-1-Infected Patients
- Field : Antiviral Research
- Application Summary : The 7-azaindole scaffold, which is a core structure in TCMDC-143024 and its analogues, has been identified as having a wide variety of biological applications including the reduction of antiviral activity in HIV-1-infected patients .
- Methods of Application : The specific methods of application in this context are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2.ClH/c1-14-6-7-16-18(15(14)2)22-20(27-16)24(19(25)17-5-3-12-26-17)10-4-9-23-11-8-21-13-23;/h3,5-8,11-13H,4,9-10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKKLURPOOSWMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2375832.png)
![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B2375833.png)
![tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate](/img/structure/B2375834.png)
![ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate](/img/structure/B2375838.png)
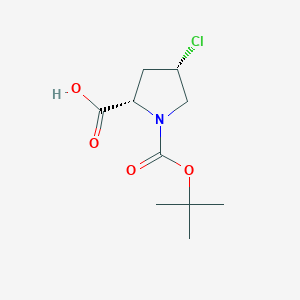
![Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2375840.png)
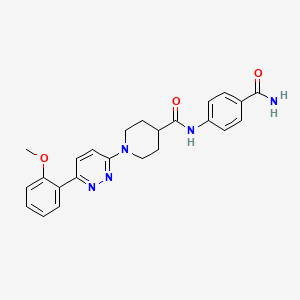
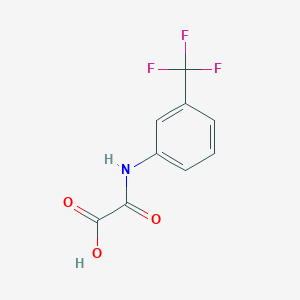
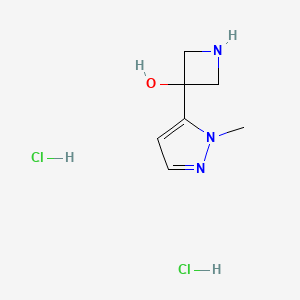
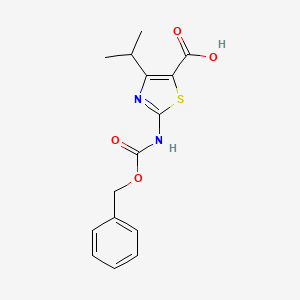
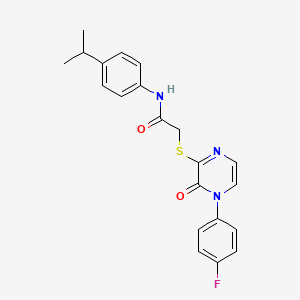
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2375853.png)
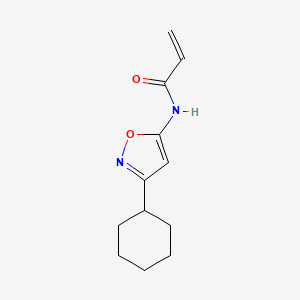
![(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2375855.png)